molecular formula C9H9IO2 B1386796 2-((3-Iodophenoxy)methyl)oxirane CAS No. 75746-32-6

2-((3-Iodophenoxy)methyl)oxirane

Cat. No.: B1386796
CAS No.: 75746-32-6
M. Wt: 276.07 g/mol
InChI Key: VIPJDVWBJSFNLV-UHFFFAOYSA-N
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Description

2-((3-Iodophenoxy)methyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Iodophenoxy)methyl)oxirane typically involves the reaction of 3-iodophenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The oxirane ring in 2-((3-Iodophenoxy)methyl)oxirane is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation and Reduction Reactions: The iodophenoxy group can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, ethanol.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in 2-((3-Iodophenoxy)methyl)oxirane imparts unique reactivity compared to its methyl and chlorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-[(3-iodophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPJDVWBJSFNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655540
Record name 2-[(3-Iodophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75746-32-6
Record name 2-[(3-Iodophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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